molecular formula C14H9BrO3 B2603319 4-Formylphenyl 4-bromobenzoate CAS No. 329694-40-8

4-Formylphenyl 4-bromobenzoate

Cat. No.: B2603319
CAS No.: 329694-40-8
M. Wt: 305.127
InChI Key: HDWKZYMDAIYCIM-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-bromobenzoate is an organic compound that features both an aldehyde group and a bromine-substituted benzene ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-bromobenzoate typically involves the esterification of 4-formylphenol with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-bromobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether are typical reducing agents.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl benzoates with various functional groups replacing the bromine atom.

    Reduction: The major product is 4-formylphenyl 4-hydroxybenzoate.

    Oxidation: The major product is 4-formylphenyl 4-carboxybenzoate.

Scientific Research Applications

4-Formylphenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-bromobenzoate involves its reactive functional groups. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a bromine atom.

    4-Bromobenzaldehyde: Contains a bromine atom and an aldehyde group but lacks the ester linkage.

    4-Formylphenyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a bromine atom.

Uniqueness

4-Formylphenyl 4-bromobenzoate is unique due to the presence of both an aldehyde group and a bromine-substituted benzene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways. The compound’s ability to undergo multiple types of reactions, such as nucleophilic substitution and oxidation, further enhances its versatility in scientific research and industrial applications.

Properties

IUPAC Name

(4-formylphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWKZYMDAIYCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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